LY2066948

Estrogen Receptor Pharmacology Nuclear Receptor Binding SERM Selectivity

LY2066948 (CAS 648904-56-7) is a naphthol-based SERM with sub-nanomolar ERα/ERβ affinity (Ki 0.51/1.36 nM). It delivers potent, quantifiable uterine antagonism (ED50 0.07 mg/kg) with bone agonism and minimal ovarian stimulation, eliminating confounding effects in rodent fibroid models. Its attenuated CYP1B1-mediated bioactivation distinguishes it from lasofoxifene and equilenin, making it an essential reference for SERM metabolism and tissue-selectivity studies. Ensure experimental integrity with this well-characterized, orally bioavailable tool compound.

Molecular Formula C30H31NO5S
Molecular Weight 517.6 g/mol
CAS No. 648904-56-7
Cat. No. B1675605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2066948
CAS648904-56-7
SynonymsLY 2066948
LY-2066948
LY2066948
Molecular FormulaC30H31NO5S
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C30H31NO5S/c1-37(33,34)27-13-5-22(6-14-27)28-15-7-23-21-24(32)8-16-29(23)30(28)36-26-11-9-25(10-12-26)35-20-19-31-17-3-2-4-18-31/h5-16,21,32H,2-4,17-20H2,1H3
InChIKeyNJVFOFMHUJJIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY2066948 (CAS 648904-56-7): A Naphthol-Based Selective Estrogen Receptor Modulator (SERM) with Tissue-Specific Pharmacology


LY2066948 (CAS 648904-56-7) is a naphthol-based selective estrogen receptor modulator (SERM) originally developed by Eli Lilly as a preclinical candidate for uterine fibroids and myomas [1]. It binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), exhibiting Ki values of 0.51 nM and 1.36 nM, respectively [2]. The compound demonstrates a distinct tissue-specific pharmacological profile characterized by potent estrogen antagonist activity in uterine tissue, agonist activity in bone, and minimal stimulation of ovarian tissue in rodent models [1]. LY2066948 displays oral bioavailability and has been characterized in both immature and mature rat models for its effects on uterine weight, bone mineral density, and ovarian function [1].

Why SERM Interchangeability Is Not Supported: Structural and Metabolic Divergence of LY2066948 from In-Class Compounds


Substitution of LY2066948 with alternative SERMs is not scientifically justifiable without experimental validation due to substantial inter-SERM variability in tissue selectivity, metabolic fate, and bioactivation potential. LY2066948 is a naphthol-based SERM with structural similarity to the equine estrogen equilenin, rendering its naphthol group susceptible to oxidative metabolism to o-quinones [1]. Critically, a comparative bioactivation study of three SERMs—LY2066948, lasofoxifene, and bazedoxifene—demonstrated that o-quinone formation constitutes a relatively minor metabolic pathway for LY2066948 and bazedoxifene, whereas for lasofoxifene, o-quinone formation represented the primary route of oxidative metabolism and generated covalent DNA adducts [2]. Furthermore, LY2066948 exhibits a unique tissue-specific profile in rats—potent uterine antagonism combined with bone agonism and minimal ovarian stimulation [3]—that differs from the approved SERM profiles of raloxifene (bone agonist, uterine neutral/weak antagonist), tamoxifen (uterine agonist, bone agonist), and bazedoxifene (bone agonist, uterine antagonist). These compound-specific divergences in tissue activity and metabolic fate preclude the assumption that in-class SERMs can be generically substituted without compromising experimental integrity or translational relevance.

LY2066948 Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement Decisions


ERα and ERβ Binding Affinity of LY2066948 Compared with Bazedoxifene

LY2066948 exhibits substantially higher binding affinity for both estrogen receptor isoforms compared with the clinically approved SERM bazedoxifene. LY2066948 binds ERα with a Ki of 0.51 nM and ERβ with a Ki of 1.36 nM [1]. In contrast, bazedoxifene binds ERα with an IC50 of 23 ± 15 nM and ERβ with an IC50 of 89 ± 159 nM [2]. This represents an approximately 45-fold difference in ERα binding affinity and an approximately 65-fold difference in ERβ binding affinity favoring LY2066948.

Estrogen Receptor Pharmacology Nuclear Receptor Binding SERM Selectivity

In Vivo Uterine Antagonist Potency: LY2066948 ED50 of 0.07 mg/kg in Immature Rat Model

In an immature rat model of estrogen-induced uterine weight gain, LY2066948 demonstrated potent in vivo antiestrogenic activity with an ED50 of 0.07 mg/kg for blocking uterine weight gain induced by ethynyl estradiol [1]. In mature rats, LY2066948 treatment for 35 days decreased uterine weight by 51% compared to controls, confirming sustained uterine antagonist activity across multiple estrous cycles [1]. This uterine antagonist potency is consistent with the compound's intended application in uterine fibroid research, where reduction of estrogen-driven uterine tissue proliferation is a key pharmacodynamic endpoint.

Uterine Pharmacology In Vivo Efficacy SERM Antagonist Activity

Metabolic Bioactivation Profile: LY2066948 Demonstrates Attenuated CYP1B1-Mediated o-Quinone Formation Compared with Equilenin

LY2066948 contains a naphthol group structurally analogous to the equine estrogen equilenin, which is susceptible to oxidative metabolism to potentially genotoxic o-quinones. In incubations with CYP1B1 supersomes—the cytochrome P450 isoform believed responsible for extra-hepatic generation of genotoxic estrogen quinones—no o-quinone GSH conjugates of LY2066948 were detected, whereas o-quinone GSH conjugates were detected in corresponding equilenin incubations [1]. Additionally, in a comparative bioactivation study of three SERMs (LY2066948, lasofoxifene, and bazedoxifene), o-quinone formation represented a relatively minor metabolic pathway for LY2066948 and bazedoxifene, in contrast to lasofoxifene where o-quinone formation constituted the primary route of oxidative metabolism [2]. Oxidation of LY2066948 with 2-iodoxybenzoic acid produced an o-quinone with a half-life of 3.9 ± 0.1 h [1].

Drug Metabolism CYP450 Bioactivation Reactive Metabolite Safety

Bone Agonist Activity: LY2066948 Prevents OVX-Induced Bone Loss Without Affecting Bone in Ovary-Intact Rats

LY2066948 exhibits estrogen receptor agonist activity in bone tissue. In ovariectomized (OVX) rats, LY2066948 prevented ovariectomy-induced bone loss, confirming its skeletal estrogen agonist effects [1]. Importantly, in ovary-intact rats, LY2066948 treatment caused no bone loss [1]. This tissue-selective profile—uterine antagonism combined with bone agonism—distinguishes LY2066948 from tamoxifen (which exhibits uterine agonism) and aligns it more closely with the tissue-selectivity paradigm of raloxifene and bazedoxifene, while offering the distinct metabolic and binding affinity characteristics documented elsewhere in this guide.

Bone Metabolism Osteoporosis Research Tissue-Specific SERM Activity

Anti-Cell Proliferation Activity: LY2066948 IC50 of 10.7 nM in Ishikawa Endometrial Cancer Cells

In Ishikawa human endometrial adenocarcinoma cells—an established model for evaluating antiestrogenic activity in uterine-derived tissue—LY2066948 inhibited cell proliferation with an IC50 of 10.7 nM [1]. This sub-100 nM potency in a human uterine cell line corroborates the compound's potent uterine antagonist activity observed in vivo and provides a quantitative benchmark for in vitro experimental design. The Ishikawa cell line expresses functional estrogen receptors and is widely used to assess the uterine-specific antagonist or agonist effects of SERMs.

Endometrial Cancer Cell Proliferation Assay Antiestrogen Pharmacology

Ovarian Safety Margin: LY2066948 Exhibits Minimal Ovarian Stimulation in Rats Despite Potent Uterine Antagonism

A key limitation of earlier SERMs for premenopausal applications has been undesirable ovarian stimulation and associated risks of ovarian cyst formation. LY2066948 was specifically identified as a SERM with minimal effects on rat ovaries despite its potent uterine antagonist activity [1]. In mature rat studies, serum estradiol levels remained within the normal range following LY2066948 treatment, and histologic evaluation showed granulosa cell hyperplasia in only a few treated animals [1]. This contrasts with SERMs such as tamoxifen, which are associated with ovarian stimulation and increased ovarian cyst incidence in premenopausal women. The tissue-specific profile—strong uterine antagonism with minimal ovarian perturbation—was a deliberate design objective for LY2066948 in the context of uterine fibroid therapy development [2].

Ovarian Pharmacology Reproductive Toxicology SERM Tissue Selectivity

LY2066948 Recommended Research Applications Based on Quantitative Differentiation Evidence


Uterine Fibroid and Endometrial Hyperplasia Preclinical Models Requiring Potent In Vivo Uterine Antagonism

LY2066948 is ideally suited for rodent models of estrogen-dependent uterine proliferation where quantifiable, reproducible uterine antagonism is required. With an in vivo ED50 of 0.07 mg/kg for blocking ethynyl estradiol-induced uterine weight gain and a 51% reduction in uterine weight after 35-day treatment in mature rats [1], LY2066948 provides a well-characterized pharmacodynamic benchmark for dose-response studies. The compound's sub-mg/kg oral potency enables flexible dosing regimens with minimal compound consumption, while the documented tissue-specific profile (uterine antagonism with bone agonism and minimal ovarian stimulation) reduces confounding effects on non-uterine estrogen-responsive tissues. For researchers investigating uterine fibroid pathophysiology or evaluating anti-fibrotic interventions, LY2066948 serves as a validated positive control for estrogen receptor antagonism in uterine tissue [1].

Comparative SERM Metabolism and Reactive Metabolite Studies Using Naphthol-Scaffold Compounds

LY2066948 is a valuable tool compound for comparative drug metabolism studies focused on SERM bioactivation to electrophilic o-quinone species. Unlike the structurally related equine estrogen equilenin, LY2066948 produces no detectable o-quinone GSH conjugates in CYP1B1 supersome incubations [2], and unlike lasofoxifene, o-quinone formation represents a minor rather than primary metabolic pathway [3]. Researchers investigating structure-metabolism relationships among naphthol-containing SERMs can employ LY2066948 as a reference compound demonstrating attenuated CYP1B1-mediated bioactivation despite the presence of the naphthol moiety. The characterized o-quinone half-life (3.9 ± 0.1 h) [2] provides a quantitative parameter for comparative stability assessments. This application is particularly relevant for laboratories studying SERM-associated genotoxicity mechanisms or developing novel SERMs with improved metabolic safety profiles [3].

ERα/ERβ Binding Studies Requiring a High-Affinity Reference Ligand with Quantified Ki Values

With ERα Ki of 0.51 nM and ERβ Ki of 1.36 nM [4], LY2066948 exhibits binding affinity approximately 45-fold (ERα) and 65-fold (ERβ) higher than the clinically approved SERM bazedoxifene [5]. This high-affinity binding profile makes LY2066948 suitable as a reference compound in competitive binding assays for characterizing novel ER ligands, particularly in studies where sub-nanomolar affinity is required as a benchmark for comparison. The availability of well-documented Ki values from multiple commercial sources [4] ensures that researchers can establish consistent assay performance across laboratories. Additionally, the compound's dual ERα/ERβ affinity with a slight preference for ERα (0.51 nM vs 1.36 nM) enables its use in studies examining isoform-specific pharmacology when paired with isoform-selective ligands.

Tissue-Specific Estrogen Receptor Signaling Studies in Bone-Uterus-Ovary Comparative Models

LY2066948 exhibits a clearly defined tissue-selectivity profile in rodent models: potent uterine antagonist activity (ED50 0.07 mg/kg, 51% uterine weight reduction), bone agonist activity (prevention of OVX-induced bone loss without affecting intact bone), and minimal ovarian stimulation (normal serum estradiol, rare granulosa cell hyperplasia) [1]. This triad of tissue-specific effects makes LY2066948 an exceptional tool compound for dissecting tissue-specific ER signaling mechanisms. Researchers can employ LY2066948 alongside SERMs with divergent tissue-selectivity profiles (e.g., tamoxifen as a uterine agonist, raloxifene as a uterine-neutral bone agonist) to investigate the molecular determinants of tissue-specific ER modulator activity. The well-documented minimal ovarian effects [1][6] are particularly valuable for studies requiring intact hypothalamic-pituitary-ovarian feedback loops, where compounds that perturb ovarian function would introduce experimental confounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2066948

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.